molecular formula C11H12O4 B145073 (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate CAS No. 125808-20-0

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Cat. No.: B145073
CAS No.: 125808-20-0
M. Wt: 208.21 g/mol
InChI Key: CUEDLSLTSIRGCF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity in Agricultural Chemistry

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has been utilized in the synthesis of various bioactive compounds. For instance, it is a key component in the creation of novel strobilurin derivatives, which exhibit significant fungicidal activity against agricultural pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua, Chu, Chen, & Yang, 2014). Additionally, its derivatives have been studied for potential use in controlling fungal diseases in crops, as seen in the synthesis of azoxystrobin (Er-peng, 2011).

Applications in Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the creation of α,β-unsaturated carbonyl compounds. It's utilized in the stereoselective synthesis of various methoxyacrylates, which are important intermediates in pharmaceuticals and agrochemicals (Baati, Mioskowski, Kashinath, Kodepelly, Lu, & Falck, 2009).

Development of Novel Corrosion Inhibitors

This chemical is also researched for its potential in the development of new corrosion inhibitors. Studies have shown its derivatives to be effective in inhibiting corrosion of metals in acidic environments, offering new pathways for creating more efficient and environmentally friendly corrosion inhibitors (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Safety and Hazards

Safety precautions for handling related compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Future research directions could involve blending biomedical strategies of enzyme prodrug therapy with materials chemistry concerning substances that undergo aggregation-induced emission (AIE), which may comprise a step forward on the long road toward molecular brachytherapy . Another direction could be the development of a fluorescence sensor targeting boronic acids for versatile application in boron neutron capture therapy .

Properties

IUPAC Name

methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDLSLTSIRGCF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558991
Record name Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125808-20-0
Record name Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Reactant of Route 2
Reactant of Route 2
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Reactant of Route 3
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Reactant of Route 4
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Reactant of Route 5
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Reactant of Route 6
Reactant of Route 6
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.